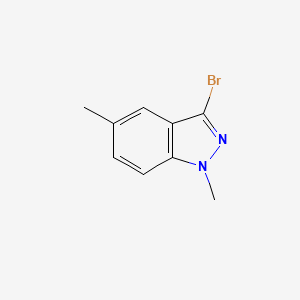

3-Bromo-1,5-dimethylindazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,5-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-4-8-7(5-6)9(10)11-12(8)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPWTFQBPNNMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=C2Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297732 | |

| Record name | 1H-Indazole, 3-bromo-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861803-78-3 | |

| Record name | 1H-Indazole, 3-bromo-1,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861803-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-bromo-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 1,5 Dimethylindazole

Direct Bromination Approaches to the Indazole Scaffold

Direct bromination of the indazole core is a common and often efficient method for introducing a bromine atom. The regioselectivity of this reaction is highly dependent on the substitution pattern of the indazole ring and the reaction conditions employed.

Electrophilic bromination is a primary method for the synthesis of bromoindazoles. Reagents such as molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are widely used for this purpose. chim.itsci-hub.se The reaction generally proceeds via an electrophilic aromatic substitution mechanism. digitellinc.com The choice of brominating agent and solvent system can significantly influence the reaction's outcome and regioselectivity. chim.it For instance, NBS is often favored due to its solid nature and milder reaction conditions compared to liquid bromine. sci-hub.se

Recent advancements have explored novel methods to enhance the efficiency and selectivity of bromination. Visible-light photoredox catalysis, using organic dyes like erythrosine B or Rose Bengal in conjunction with NBS, has emerged as a powerful technique. digitellinc.comresearchgate.net This method enhances the electrophilicity of the bromine atom on NBS, leading to faster reaction times and milder conditions. researchgate.netnih.gov Another innovative approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound irradiation, which has been shown to be effective for the C3-bromination of indazoles. nih.govresearchgate.netorganic-chemistry.org

The position of bromination on the indazole ring is directed by the existing substituents. In the case of 1,5-dimethylindazole, the primary sites for electrophilic attack are the C3, C4, C6, and C7 positions. The presence of the methyl group at N1 generally directs bromination to the C3 position. The electron-donating nature of the methyl group at the C5 position further activates the benzene (B151609) ring towards electrophilic substitution.

Achieving high regioselectivity is a critical challenge. For many indazoles, direct bromination can lead to a mixture of isomers. However, specific conditions can favor the formation of the desired 3-bromo isomer. For instance, metal-free halogenation of 2-substituted indazoles has been shown to be highly regioselective for the C3 position. nih.govrsc.org The choice of solvent and base can also play a crucial role in controlling the regioselectivity. nih.gov Computational studies have also been employed to predict the reactivity of different positions on the indazole ring, aiding in the rational design of selective bromination reactions. nih.gov

| Reagent System | Substrate | Position of Bromination | Yield (%) | Reference |

| NBS / Rose Bengal / Visible Light | Substituted Indazoles | C3 | Moderate to High | digitellinc.com |

| DBDMH / Ultrasound | 2-Substituted Indazoles | C3 | Good to Excellent | nih.gov |

| NBS | 4-Substituted 1H-Indazoles | C7 | - | nih.govrsc.org |

| Br₂ | Indazole | C3 | - | chim.it |

Optimizing reaction conditions is paramount for maximizing the yield and purity of 3-Bromo-1,5-dimethylindazole. Key parameters that are often varied include the choice of brominating agent, solvent, temperature, and the use of catalysts or additives.

For visible-light-mediated brominations, the selection of the photocatalyst and light source is critical. researchgate.net In ultrasound-assisted reactions, the frequency and power of the ultrasound, as well as the choice of base and solvent (e.g., ethanol), have been shown to significantly impact the reaction efficiency. nih.gov For example, a study on the ultrasound-assisted bromination of indazoles found that using Na₂CO₃ as a base in ethanol (B145695) at 40°C provided the optimal conditions. nih.gov The use of environmentally friendly solvents is also a growing trend in the optimization of these reactions. nih.govrsc.org

Multi-Step Synthetic Routes to this compound

An alternative to direct bromination is the construction of the indazole ring system through multi-step syntheses. These routes offer the advantage of introducing the desired substituents at specific positions with high control.

Various methods exist for the synthesis of the indazole core. organic-chemistry.org A common strategy involves the cyclization of appropriately substituted phenylhydrazines or related precursors. researchgate.net For the synthesis of this compound, a potential route would start from a precursor already containing the bromo and methyl functionalities on the aromatic ring.

For instance, a substituted 2-aminobenzonitrile (B23959) could serve as a starting material. nih.gov The synthesis of substituted 1H-indazoles from arynes and hydrazones has also been reported. acs.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to construct the indazole core with various substituents.

The introduction of methyl groups at the N1 and C5 positions can be achieved at different stages of the synthesis. If a pre-formed indazole is used, N-methylation is a key step. The regioselectivity of N-alkylation of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers. beilstein-journals.orgresearchgate.net However, specific reaction conditions can favor one isomer over the other. For example, methylation under basic conditions often leads to the thermodynamically more stable N1-methylated product. mdpi.com The use of specific methylating agents and conditions, such as methyl 2,2,2-trichloroacetimidate, has been explored to achieve regioselective methylation. researchgate.net

The C5-methyl group is typically introduced as part of the starting aromatic precursor before the formation of the indazole ring.

Sequential Functionalization for the Installation of the Bromo Substituent

The introduction of a bromine atom at the 3-position of the 1,5-dimethylindazole scaffold is often achieved through sequential functionalization, a strategy that involves the stepwise modification of a precursor molecule. This approach allows for precise control over the regioselectivity of the bromination reaction.

One common strategy involves the direct bromination of 1,5-dimethylindazole. This reaction is typically carried out using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), in an appropriate solvent. The reaction conditions, including temperature and reaction time, are crucial for achieving a high yield of the desired product while minimizing the formation of side products.

Another approach to sequential functionalization involves the synthesis of an indazole ring system that already contains a functional group at the 3-position, which can then be converted to a bromo substituent. For instance, a 3-aminoindazole derivative can be transformed into the corresponding 3-bromo derivative via a Sandmeyer-type reaction. This multi-step sequence provides an alternative route to this compound, which can be advantageous in certain synthetic contexts.

Recent research has also explored template-directed approaches for the sequential functionalization of aromatic compounds. nih.gov This method utilizes a bifunctional template that first directs a C-H olefination at a remote position and is then followed by a cross-coupling reaction to introduce the desired substituent. nih.gov While not yet specifically reported for this compound, this strategy holds promise for future synthetic applications.

Advanced Synthetic Techniques for this compound Production

The synthesis of this compound has benefited from the development of advanced synthetic techniques that offer improvements in terms of efficiency, selectivity, and scalability. These methods often employ novel catalysts, reaction media, or energy sources to drive the desired chemical transformations.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in a wide range of organic transformations. The application of microwave irradiation to the bromination of 1,5-dimethylindazole can significantly reduce reaction times compared to conventional heating methods.

Flow chemistry represents another advanced technique that offers several advantages for the synthesis of fine chemicals and pharmaceutical intermediates. The use of continuous-flow reactors can enable better control over reaction parameters, enhance safety, and facilitate process automation and scale-up. The synthesis of related bromo-heterocyclic compounds has been successfully demonstrated using flow chemistry, suggesting its potential applicability to the production of this compound.

Furthermore, transition metal-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. While typically used for the functionalization of bromoarenes, these methods can also be adapted for the synthesis of the bromoarenes themselves. For instance, a palladium-catalyzed C-H activation/bromination sequence could potentially be developed for the direct synthesis of this compound from a suitable precursor.

The following table summarizes some of the advanced synthetic techniques and their potential application in the synthesis of this compound:

| Technique | Description | Potential Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, improved purity. |

| Flow Chemistry | Reactions are carried out in a continuous stream rather than in a batch. | Better process control, enhanced safety, easier scale-up. |

| Transition Metal Catalysis | Use of a metal catalyst to facilitate the reaction. | High efficiency, selectivity, and functional group tolerance. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. researchgate.netpandawainstitute.com The synthesis of this compound can be made more environmentally benign by adopting greener methodologies. researchgate.netpandawainstitute.com

One of the key principles of green chemistry is the use of safer solvents and reaction conditions. innovareacademics.in Traditional bromination reactions often employ hazardous chlorinated solvents. innovareacademics.in The replacement of these solvents with greener alternatives, such as water, ethanol, or ionic liquids, can significantly reduce the environmental footprint of the synthesis. innovareacademics.in For instance, bromination of some organic compounds can be carried out in aqueous media using hydrobromic acid and hydrogen peroxide, with water being the only byproduct. innovareacademics.in

Another important aspect is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. researchgate.net Synthetic routes with high atom economy are preferred as they generate less waste. The choice of brominating agent can have a significant impact on the atom economy of the reaction. For example, using molecular bromine (Br₂) for bromination is more atom-economical than using N-bromosuccinimide (NBS).

The use of catalysts, particularly recyclable catalysts, is also a cornerstone of green chemistry. Catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. The development of heterogeneous catalysts for the bromination of indazoles could offer advantages in terms of catalyst recovery and reuse.

The table below highlights the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Example |

| Prevention | Designing syntheses to prevent waste. | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Maximizing the incorporation of all materials. | Using Br₂ as the brominating agent instead of NBS. |

| Safer Solvents and Auxiliaries | Using less hazardous solvents. | Replacing chlorinated solvents with water or ethanol. innovareacademics.in |

| Catalysis | Using catalytic reagents over stoichiometric ones. | Developing a recyclable solid acid catalyst for the bromination step. |

By embracing these principles, the synthesis of this compound can be carried out in a more sustainable and environmentally responsible manner.

Chemical Reactivity and Transformational Chemistry of 3 Bromo 1,5 Dimethylindazole

Cross-Coupling Reactions of 3-Bromo-1,5-dimethylindazole

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures. For this compound, these reactions represent the most significant avenue for structural modification, leveraging the reactivity of the C3-bromo substituent.

Palladium-catalyzed reactions are the cornerstone of cross-coupling chemistry, offering mild and efficient methods to form new bonds. While specific studies detailing the reactivity of this compound are not extensively documented in the reviewed literature, its behavior can be inferred from studies on analogous 3-bromoindazoles and other aryl bromides.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide. It is one of the most widely used C-C bond-forming reactions due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents. nih.gov For 3-bromoindazoles, Suzuki coupling is effective for introducing aryl and heteroaryl substituents at the C3 position. nih.gov Typical catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd(OAc)₂ and a ligand. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | nih.govresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | nih.govnih.govresearchgate.net |

| Solvent | Dioxane/H₂O, DME, or Toluene | nih.govnih.gov |

| Reactant | Aryl/Heteroaryl Boronic Acid | nih.govnih.gov |

| Temperature | 80-140 °C | nih.govresearchgate.net |

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.org It was one of the first catalytic cross-coupling methods developed and is effective for forming C-C bonds with both palladium and nickel catalysts. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it uses readily prepared Grignard reagents directly. organic-chemistry.org The coupling of aryl bromides with various alkyl and aryl Grignard reagents is a well-established transformation. nih.govrhhz.net

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with an organic halide. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the tolerance of organostannanes to a wide variety of functional groups. libretexts.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and has been applied to a broad scope of substrates, including heterocyclic halides. wikipedia.orgresearchgate.net

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, typically involves the copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an amine (N-H) or alcohol (O-H) substrate. wikipedia.orgnih.gov This reaction is complementary to the palladium-catalyzed Buchwald-Hartwig amination. While the classic Chan-Lam reaction couples boronic acids with N-H or O-H containing compounds, the related Ullmann condensation uses a copper catalyst to couple an aryl halide with an alcohol, amine, or thiol. Given that this compound is an aryl halide, it would be a suitable substrate for Ullmann-type C-N or C-O bond formation, although specific examples involving this particular molecule are not detailed in the available literature. These reactions are valuable for synthesizing aryl amines and aryl ethers under conditions that are often milder than traditional methods. wikipedia.orgresearchgate.net

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.orgnih.gov This method serves as an alternative to other coupling reactions, particularly the Suzuki coupling, with the advantage that organosilanes are often stable and have low toxicity. organic-chemistry.org The reaction requires activation of the organosilane, typically with a fluoride (B91410) source (like TBAF) or a base, to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.orgnih.gov While a versatile method for C-C bond formation, specific applications of the Hiyama coupling to this compound have not been reported in the surveyed literature. nih.govnih.gov

The catalytic cycles of palladium-catalyzed cross-coupling reactions like the Suzuki, Kumada, and Stille couplings are well-understood and share a common mechanistic framework. The cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., organoboron, organomagnesium, or organotin) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While this general mechanism is widely accepted, specific mechanistic details, such as the rate-determining step or the nature of the catalyst's resting state, can vary depending on the specific substrates, ligands, and reaction conditions used. nih.gov

Nucleophilic Substitution Reactions Involving the Bromine Atom of this compound

The direct displacement of a bromine atom from an aromatic or heteroaromatic ring via a nucleophilic substitution reaction (SₙAr) is generally challenging. wikipedia.org This type of reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

The this compound molecule does not possess strong electron-withdrawing groups ortho or para to the C3-bromine atom. The indazole ring itself and the methyl groups are not sufficiently activating to facilitate a standard SₙAr mechanism under mild conditions. wikipedia.orgchemistrysteps.com Consequently, direct substitution of the bromine by common nucleophiles is not an expected or commonly observed reaction pathway for this compound. fishersci.co.uk Transformations at this position are almost exclusively achieved through the metal-catalyzed cross-coupling reactions discussed previously.

Electrophilic Aromatic Substitution Reactions on the Indazole Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. researchgate.net For this compound, substitution would occur on the fused benzene (B151609) ring at the C4, C6, or C7 positions. The outcome of such a reaction is governed by the directing effects of the substituents already present on the indazole core.

The substituents influencing regioselectivity are:

The N1-methyl group .

The C5-methyl group , which is an activating, ortho, para-directing group. It would direct incoming electrophiles to the C4 and C6 positions.

The fused pyrazole (B372694) ring , which generally acts as a deactivating group towards electrophilic attack on the benzene ring.

Organometallic Reactions of this compound (e.g., Grignard Reactions)

The bromine atom at the C3 position of this compound serves as a versatile handle for a variety of organometallic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While direct Grignard reagent formation from 3-bromoindazoles can be challenging, alternative organometallic strategies, particularly palladium-catalyzed cross-coupling reactions, have proven highly effective for the functionalization of this scaffold.

Lithium-halogen exchange is a fundamental reaction for the formation of organolithium compounds from organic halides. This reaction is typically fast and is influenced by the stability of the resulting carbanion intermediate. The application of lithium-halogen exchange to 3-bromoindazoles can generate the corresponding 3-lithioindazole species, which are powerful nucleophiles for subsequent reactions with various electrophiles.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, and 3-bromoindazoles are excellent substrates for these transformations. The reactivity of the C-Br bond allows for participation in several key coupling reactions:

Suzuki-Miyaura Coupling: This reaction pairs the bromoindazole with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. This method has been successfully applied to various 5-bromoindazoles, reacting with N-Boc-2-pyrrole and 2-thiopheneboronic acids to yield the corresponding 5-heteroarylindazoles in good yields. nih.gov The catalyst of choice for this transformation is often [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2). nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromoindazole with an alkene. A mechanochemical approach using high-speed ball-milling has been developed for the chemoselective Heck coupling of 3-bromoindazoles with various olefins, affording 3-vinylindazoles in good to excellent yields. beilstein-journals.org This method has been utilized in the synthesis of the drug axitinib. beilstein-journals.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromoindazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This methodology provides a direct route to 3-alkynylindazole derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the bromoindazole and an amine. This reaction is a powerful tool for the synthesis of 3-aminoindazole derivatives, which are important pharmacophores. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl halides. wikipedia.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Organoboron Reagent | Pd(dppf)Cl2, Base | 3-Aryl/Heteroaryl-1,5-dimethylindazole |

| Heck | Alkene | Pd(OAc)2, PPh3, Base | 3-Vinyl-1,5-dimethylindazole |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-1,5-dimethylindazole |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 3-Amino-1,5-dimethylindazole |

Reduction and Oxidation Chemistry of this compound

The reduction and oxidation of this compound can target either the bromo substituent or the indazole core, leading to a variety of transformed products.

Hydride Reductions and Hydrogenation Studies

Catalytic hydrogenation of the indazole ring system is possible, typically requiring high pressures and temperatures with catalysts such as ruthenium on alumina (B75360) (Ru/Al2O3). For example, 2,3-dimethylindole (B146702) has been fully hydrogenated to 8H-2,3-DMID at 190 °C and 7 MPa. Dehydrogenation can then be achieved using a palladium on alumina (Pd/Al2O3) catalyst.

Reductions with Active Metals

Specific studies on the reduction of this compound with active metals are not detailed in the available literature. Generally, reactions of aryl bromides with active metals like magnesium can lead to the formation of Grignard reagents, as discussed in the organometallic section. Other active metals, such as sodium or lithium in the presence of a proton source, could potentially lead to the reductive debromination of the molecule.

Oxidation of the Indazole Core

The oxidation of the indazole core of this compound can lead to various products depending on the oxidant and reaction conditions. While specific data for this compound is scarce, studies on similar indazole derivatives suggest that the benzene ring of the indazole system can be susceptible to oxidation. Strong oxidizing agents could potentially lead to ring-opened products or the formation of N-oxides. The use of peroxides, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the oxidation of nitrogen-containing heterocycles. mdpi.com

Functional Group Interconversions at the this compound Scaffold

The bromine atom at the 3-position is the primary site for functional group interconversions on the this compound scaffold. As discussed under organometallic reactions, this bromo group can be replaced with a variety of carbon and nitrogen nucleophiles through palladium-catalyzed cross-coupling reactions.

Furthermore, the generation of a 3-lithio-1,5-dimethylindazole intermediate via lithium-halogen exchange opens up possibilities for reaction with a wide array of electrophiles, allowing for the introduction of functionalities such as:

Carboxylic acids: by quenching with carbon dioxide.

Aldehydes and ketones: by reaction with appropriate formylating or acylating agents.

Alcohols: by reaction with aldehydes or ketones.

Silyl (B83357) groups: by reaction with silyl halides.

These transformations provide access to a diverse range of 3-substituted 1,5-dimethylindazole derivatives.

Ring Transformations and Rearrangement Reactions of Indazole Derivatives

While specific ring transformation or rearrangement reactions for this compound are not well-documented, the indazole ring system, in general, can undergo various transformations under certain conditions. For instance, some fused imidazoles have been synthesized through intramolecular ring transformations of γ-keto-oxazoles with hydrazine. nih.gov The stability of the indazole core generally requires forcing conditions for ring-opening or rearrangement reactions. The presence of the bromo and methyl substituents on the this compound scaffold may influence the propensity for and the outcome of such transformations.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetic and thermodynamic parameters of chemical reactions involving this compound are crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the efficient synthesis of desired products. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive understanding can be derived from studies on analogous heterocyclic compounds, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Kinetic Profile of Suzuki-Miyaura Reactions

For many Suzuki-Miyaura reactions involving aryl bromides, the oxidative addition of the aryl halide to the palladium(0) catalyst is considered the rate-limiting step. nih.gov However, in some cases, particularly with electron-rich aryl halides or when using specific ligands, the transmetalation or reductive elimination steps can become rate-determining. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have provided valuable insights into the energetics of these reactions. For instance, a study on the Suzuki-Miyaura cross-coupling of bromobenzene (B47551) with phenylboronic acid, a reaction analogous to what this compound would undergo, has elucidated the activation energies for each step of the catalytic cycle. nih.gov These findings are summarized in the table below.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 2.6 |

| Transmetalation | 36.8 |

| Reductive Elimination | 17.7 |

In this specific computational model, transmetalation was identified as the rate-determining step, exhibiting the highest activation energy. nih.gov It is important to note that the presence of a base can significantly influence the reaction kinetics, with studies showing that a base can facilitate the reaction and lower the activation energies of the transmetalation and reductive elimination steps. nih.gov

Thermodynamic Considerations

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Intermediate after Oxidative Addition | -19.3 |

| Intermediate after Transmetalation | -29.9 |

| Product (Biphenyl) | -54.5 |

For this compound, it can be inferred that its participation in similar cross-coupling reactions would also be thermodynamically favorable. The specific electronic properties of the dimethylindazole ring system may influence the precise kinetic and thermodynamic parameters, but the general principles derived from analogous systems provide a strong foundation for predicting its reactive behavior.

Spectroscopic and Structural Characterization of 3 Bromo 1,5 Dimethylindazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum for 3-Bromo-1,5-dimethylindazole would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring portion of the indazole core would appear in the downfield region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (e.g., singlets, doublets, triplets) would depend on their position relative to the bromine and methyl substituents. The protons of the two methyl groups (N-CH₃ and C-CH₃) would appear as sharp singlets in the upfield region of the spectrum, with the N-methyl group generally appearing at a slightly different chemical shift than the C5-methyl group.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the aromatic ring would resonate in the δ 110-150 ppm range. The carbon atom directly bonded to the bromine (C3) would have its chemical shift significantly influenced by the halogen's electronegativity. The carbons of the two methyl groups would appear in the upfield region (typically δ 15-35 ppm).

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, providing insights into the three-dimensional structure and conformation of the molecule.

Without experimental data, a specific data table cannot be generated.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the precise molecular mass of this compound. This high-precision measurement allows for the calculation of the elemental formula (C₉H₉BrN₂), confirming the identity of the compound. The calculated exact mass would be compared to the experimentally measured value to validate the molecular formula.

Analysis of Fragmentation Patterns and Isotopic Signatures

The mass spectrum of this compound would exhibit a characteristic isotopic signature due to the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. libretexts.orgchemguide.co.ukcsbsju.edu This results in the molecular ion peak appearing as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). libretexts.orgchemguide.co.ukcsbsju.edu This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule. libretexts.orgchemguide.co.ukcsbsju.edu

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for such aromatic compounds could involve the loss of the bromine atom, the methyl groups, or cleavage of the indazole ring system. The stability of the resulting fragment ions would dictate the relative intensities of the peaks in the mass spectrum. For instance, the loss of the bromine radical would result in a significant fragment ion.

Without experimental HRMS data, a specific data table of fragments cannot be generated.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its constituent bonds and functional groups. Key expected vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching from the two methyl groups would be expected in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the indazole ring system would appear in the 1400-1650 cm⁻¹ region. up.ac.za

C-N stretching: Vibrations associated with the carbon-nitrogen single bonds would be found in the 1200-1350 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region. The presence of a band in this region would be strong evidence for the successful bromination of the indazole ring.

Methyl group deformations: Bending and rocking vibrations of the methyl groups would also be present in the fingerprint region of the spectra.

A data table summarizing the expected vibrational frequencies for this compound would look like this:

| Wavenumber (cm⁻¹) | Assignment | Technique (IR/Raman) |

| >3000 | Aromatic C-H stretch | IR, Raman |

| 2850-3000 | Aliphatic C-H stretch | IR, Raman |

| 1400-1650 | C=C, C=N stretch (ring) | IR, Raman |

| 500-650 | C-Br stretch | IR, Raman |

This table is illustrative; no experimental data is currently available.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and its photophysical properties.

The UV-Vis absorption spectrum of this compound, an aromatic heterocyclic compound, is expected to show absorptions in the ultraviolet region due to π→π* electronic transitions within the indazole ring system. The presence of the bromine atom and methyl groups will influence the energy of these transitions and thus the position of the absorption maxima (λmax). libretexts.org

Fluorescence spectroscopy would provide information on the emission properties of the molecule after electronic excitation. biocompare.com By measuring the fluorescence spectrum, the emission maximum (λem) and the fluorescence quantum yield can be determined. These parameters are sensitive to the molecular structure and its environment.

The polarity of the solvent can significantly affect the electronic absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. youtube.com By recording the UV-Vis and fluorescence spectra of this compound in a series of solvents with varying polarities, the nature of the electronic transitions can be further understood. For instance, π→π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity, while n→π* transitions typically show a hypsochromic (blue) shift. youtube.com The magnitude of these shifts can provide insights into the change in dipole moment of the molecule upon electronic excitation.

A data table summarizing the photophysical properties in different solvents would be structured as follows:

| Solvent | Polarity Index | λabs (nm) | λem (nm) | Quantum Yield |

| Hexane | 0.1 | - | - | - |

| Dichloromethane | 3.1 | - | - | - |

| Acetonitrile | 5.8 | - | - | - |

| Methanol | 5.1 | - | - | - |

This table is illustrative; no experimental data is currently available.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. azolifesciences.comnih.govwikipedia.org To perform this analysis, a single crystal of this compound of suitable quality would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. nih.gov

From this map, the exact positions of all atoms can be determined, providing unambiguous information on:

Bond lengths

Bond angles

Torsional angles

The planarity of the indazole ring

Intermolecular interactions in the solid state, such as π-π stacking or halogen bonding.

The crystal structure would confirm the substitution pattern of the bromine and two methyl groups on the indazole core.

A summary of crystallographic data would be presented in a table with the following parameters:

| Parameter | Value |

| Chemical formula | C₉H₉BrN₂ |

| Crystal system | - |

| Space group | - |

| a, b, c (Å) | - |

| α, β, γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) | - |

| R-factor | - |

This table is illustrative; no experimental data is currently available.

Determination of Molecular Geometry, Bond Lengths, Bond Angles, and Dihedral Angles

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the molecular geometry, bond lengths, bond angles, and dihedral angles for the compound this compound. While crystal structure analyses for related bromo-substituted heterocyclic compounds are available, direct crystallographic studies for this compound have not been publicly reported.

Therefore, it is not possible to provide experimentally determined data tables for the precise bond lengths, bond angles, and dihedral angles of this specific molecule. Theoretical calculations through computational chemistry methods could provide predicted values for these parameters, but such data falls outside the scope of this article, which is focused on reporting established, experimentally verified structural characterization.

Analysis of Crystal Packing and Intermolecular Interactions

Similarly, without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions of this compound cannot be provided. The arrangement of molecules in the solid state and the specific non-covalent interactions, such as halogen bonding (C-Br···X), π-π stacking, or van der Waals forces, that govern the crystal lattice are determined through techniques like single-crystal X-ray diffraction.

In analogous bromo-substituted organic molecules, it is common to observe halogen bonding, where the bromine atom acts as an electrophilic region and interacts with nucleophilic sites on adjacent molecules. However, the presence, nature, and geometry of such interactions in this compound remain speculative without experimental confirmation.

Due to the absence of published research containing the specific structural details for this compound, a detailed discussion on its crystal packing and intermolecular forces cannot be accurately presented.

Theoretical and Computational Studies of 3 Bromo 1,5 Dimethylindazole

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to predicting the electronic properties and behavior of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern chemical research.

DFT studies are instrumental in elucidating the electronic landscape of 3-Bromo-1,5-dimethylindazole. By solving approximations of the Schrödinger equation, these calculations can determine the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

Key insights from DFT analyses include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In this compound, the electronegative nitrogen and bromine atoms are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the methyl groups would exhibit positive potential. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding.

Table 1: Calculated Electronic Properties of an Indazole Derivative

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

Note: Data is representative of a substituted indazole and serves as an illustrative example.

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, DFT calculations can forecast its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The theoretical prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to aid in peak assignment. Similarly, the calculation of vibrational frequencies, obtained by determining the second derivatives of the energy with respect to atomic displacements, can help in assigning the absorption bands observed in an IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=N stretching, or ring deformations.

Table 2: Predicted Vibrational Frequencies for a Substituted Indazole

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | 3080 |

| C-H stretch (methyl) | 2980 - 2900 | 2950 |

| C=N stretch | 1620 | 1615 |

| C-Br stretch | 650 | 640 |

Note: Values are illustrative for a similar substituted indazole molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While QM calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic picture of its behavior over time, including its conformational flexibility and interactions with its environment.

For this compound, MD simulations can explore the rotational freedom of the two methyl groups attached to the indazole core. By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its ability to interact with other molecules, such as biological receptors.

Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules. By placing the molecule in a box of simulated water, ethanol (B145695), or another solvent, one can study how the solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and dynamics. These simulations can reveal the formation and lifetime of hydrogen bonds or other non-covalent interactions, providing a detailed understanding of its behavior in solution.

Computational Elucidation of Reaction Mechanisms and Energy Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone.

For any proposed reaction involving this compound, such as a nucleophilic substitution at the bromine-bearing carbon, computational methods can be used to locate the transition state (TS). The TS is a high-energy, transient species that represents the peak of the energy barrier between reactants and products. By characterizing the geometry and vibrational frequencies of the TS, chemists can gain a deeper understanding of the reaction pathway. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the reactants, products, and transition state have been computationally identified and optimized, their relative energies can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor that determines the rate of the reaction. A lower activation energy implies a faster reaction.

By mapping out the energy changes along the reaction coordinate, a reaction energy profile can be constructed. This profile provides a visual representation of the entire reaction pathway, including any intermediates and transition states. For complex, multi-step reactions, these profiles can help to identify the rate-determining step—the step with the highest activation energy.

Table 3: Hypothetical Reaction Energy Profile Data

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.4 |

| Transition State 2 | +10.8 |

| Products | -12.1 |

Note: This table represents hypothetical data for a multi-step reaction involving a substituted indazole.

In Silico Prediction of Structure-Property Relationships for this compound and its Derivatives

The prediction of structure-property relationships through in silico methods is a cornerstone of modern drug discovery and materials science. For this compound and its derivatives, computational tools can provide valuable insights into their physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential biological activities before their actual synthesis. These predictive models rely on the principle that the chemical structure of a molecule dictates its properties and behavior.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are pivotal in this context. These models mathematically correlate the structural or physicochemical features of a series of compounds with their biological activity or physical properties. For indazole derivatives, QSAR studies have been instrumental in identifying key structural motifs that influence their therapeutic effects. nih.gov For instance, descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are commonly used to build these models. ijcrt.org

In the case of this compound, a hypothetical QSAR study would involve generating a set of virtual derivatives by modifying the substituents at various positions of the indazole ring. For each derivative, a range of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape, volume). The biological activity of these compounds against a specific target would then be predicted using a previously established QSAR model for a similar class of compounds.

The following interactive table provides a hypothetical example of physicochemical properties predicted for this compound and a few of its virtual derivatives using computational software. Such data is crucial for assessing the "drug-likeness" of compounds according to established guidelines like Lipinski's Rule of Five.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | C9H9BrN2 | 225.09 | 2.85 | 17.07 | 0 | 2 |

| 3-Amino-1,5-dimethylindazole | C9H11N3 | 161.21 | 1.45 | 42.09 | 1 | 3 |

| 1,5-dimethylindazole-3-carboxylic acid | C10H10N2O2 | 190.20 | 1.23 | 56.41 | 1 | 3 |

| 3-Chloro-1,5-dimethylindazole | C9H9ClN2 | 180.64 | 2.65 | 17.07 | 0 | 2 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from in silico predictions.

Density Functional Theory (DFT) is another powerful computational method employed to study the electronic structure and properties of molecules. nih.gov DFT calculations can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the reactivity and electronic transitions within the molecule. For this compound, DFT studies could elucidate the effect of the bromo and methyl substituents on the electronic properties of the indazole core. nih.gov

Virtual Screening and Computational Design of Novel Indazole-Based Compounds

Building upon the principles of structure-property relationships, virtual screening and computational design represent proactive approaches to discovering and optimizing novel indazole-based compounds with desired biological activities. These methods allow for the rapid evaluation of large libraries of virtual molecules, prioritizing a smaller, more manageable number for synthesis and experimental testing.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based.

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. This approach relies on the principle of molecular similarity, assuming that molecules with similar structures are likely to have similar biological activities. For a target where known indazole-based inhibitors exist, a virtual library of novel indazole derivatives could be screened to identify compounds with a high degree of similarity to the known active molecules. Similarity can be assessed based on 2D fingerprints or 3D shape and pharmacophore models.

Structure-based virtual screening (SBVS) , on the other hand, requires the 3D structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. Molecular docking is the most common SBVS technique. nih.govresearchgate.net In this process, virtual compounds are systematically placed within the binding site of the target protein, and their binding affinity is estimated using a scoring function.

For this compound, if a specific protein target was identified (e.g., a kinase or a receptor), molecular docking simulations could be performed to predict its binding mode and affinity. The results of such a study could reveal key interactions between the compound and the protein's active site residues. For example, the bromine atom might participate in halogen bonding, while the dimethylindazole core could form hydrophobic or pi-stacking interactions.

The following table illustrates a hypothetical docking study of this compound derivatives against a protein kinase target.

| Compound | Docking Score (kcal/mol) | Predicted Key Interactions |

| This compound | -7.5 | Hydrogen bond with backbone carbonyl of Glu81; Halogen bond with Lys67 |

| 3-Amino-1,5-dimethylindazole | -8.2 | Hydrogen bond with side chain of Asp145; Pi-stacking with Phe80 |

| 1,5-dimethylindazole-3-carboxylic acid | -8.9 | Salt bridge with Lys67; Hydrogen bond with backbone amide of Leu83 |

| 3-Chloro-1,5-dimethylindazole | -7.3 | Hydrophobic interactions with Val55, Ala70, Leu132 |

Note: This data is hypothetical and serves to illustrate the output of a virtual screening experiment.

Computational design, also known as de novo design, takes this a step further by building novel molecules from scratch or by modifying existing ones to improve their binding affinity and other properties. Fragment-based drug design is a common strategy where small molecular fragments are computationally placed in the binding pocket of a target and then grown or linked together to create a potent inhibitor. nih.gov Starting with the this compound scaffold, computational design algorithms could suggest modifications, such as replacing the bromine atom with other functional groups or adding substituents to the benzene (B151609) ring, to enhance its interaction with a specific biological target. This iterative process of design, virtual screening, and property prediction significantly accelerates the discovery of new and effective indazole-based therapeutic agents. nih.gov

Conclusion and Future Perspectives

Summary of Key Research Achievements for 3-Bromo-1,5-dimethylindazole

Direct and extensive research specifically targeting this compound is not widely documented in publicly available literature. However, its importance can be inferred from the achievements within the broader class of substituted indazoles. The primary role of compounds like this compound is as a key intermediate in the synthesis of more complex molecules. The presence of the bromine atom at the 3-position is particularly significant, as it provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups.

Achievements in the broader field of indazole chemistry that highlight the potential of this compound include:

Development of Kinase Inhibitors: The indazole core is a well-established pharmacophore in the development of protein kinase inhibitors for cancer therapy. Marketed drugs such as Axitinib and Pazopanib, which are used to treat renal cell carcinoma, feature the indazole scaffold. The 1,5-dimethyl substitution pattern on the indazole ring can influence the solubility, metabolic stability, and binding affinity of potential drug candidates.

Neurological and Inflammatory Applications: Indazole derivatives have been investigated for their activity against a range of biological targets, leading to potential treatments for neurodegenerative diseases and inflammatory conditions.

Versatility in Organic Synthesis: The synthesis of various substituted indazoles has been a focus of chemical research, providing a toolbox of methods for creating diverse molecular architectures. The development of regioselective synthesis and functionalization techniques is a significant achievement in this area.

While specific research milestones for this compound are not prominent, its commercial availability suggests its utility in proprietary drug discovery programs and as a starting material for creating libraries of novel compounds for biological screening.

Identification of Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound remains a fertile ground for exploration. The interplay between the bromine atom at the 3-position and the methyl groups at the 1- and 5-positions offers several avenues for synthetic innovation.

Table 1: Potential Reactions for this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 3-Aryl-1,5-dimethylindazoles |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 3-Alkynyl-1,5-dimethylindazoles |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 3-Amino-1,5-dimethylindazoles |

| Stille Coupling | Organostannanes, Pd catalyst | 3-Alkyl/Aryl-1,5-dimethylindazoles |

| Heck Reaction | Alkenes, Pd catalyst, base | 3-Alkenyl-1,5-dimethylindazoles |

| Nucleophilic Aromatic Substitution | Strong nucleophiles | 3-Substituted-1,5-dimethylindazoles |

One of the most significant unexplored areas is the use of this compound in palladium-catalyzed cross-coupling reactions. These reactions would allow for the facile introduction of a wide array of substituents at the 3-position, which is a key vector for modifying the biological activity of indazole-based compounds. The 1,5-dimethyl substitution pattern is expected to influence the electronic properties of the indazole ring system, which could, in turn, affect the reactivity and efficiency of these transformations.

Furthermore, the potential for C-H activation at other positions on the benzene (B151609) ring of this compound presents another synthetic opportunity. This would enable the creation of tri- and tetra-substituted indazoles, adding another layer of complexity and potential for fine-tuning molecular properties.

Emerging Interdisciplinary Research Frontiers for this compound

The unique structural features of this compound position it as a candidate for application in several emerging interdisciplinary fields.

Chemical Biology: As a versatile building block, this compound can be used to synthesize chemical probes to study biological processes. For instance, by attaching fluorescent dyes or affinity tags via the bromine handle, researchers could create tools to visualize and isolate specific protein targets of indazole-based inhibitors.

Materials Science: The rigid, aromatic structure of the indazole core is of interest in the development of organic electronics. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The substitution pattern can be tailored to tune the electronic and photophysical properties of the resulting materials.

Supramolecular Chemistry: The indazole ring system can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. This opens up possibilities for designing self-assembling systems and novel crystal structures with interesting properties. The 1,5-dimethyl substitution would influence the packing and intermolecular interactions in the solid state.

Challenges and Future Outlook in the Field of Indazole Chemistry

Despite the significant progress in indazole chemistry, several challenges remain. One of the primary issues is the regioselective synthesis of substituted indazoles. Often, the alkylation or acylation of the indazole core leads to a mixture of N1 and N2 isomers, which can be difficult to separate. Developing more selective and efficient synthetic methods is a key area of future research.

Another challenge is the limited natural abundance of indazole-containing compounds, making synthetic routes the primary source for these valuable scaffolds. The development of green and sustainable synthetic methods for indazole production is therefore of high importance.

The future of indazole chemistry is bright, with ongoing efforts to:

Expand the diversity of indazole-based compound libraries for drug discovery.

Develop novel catalytic methods for the efficient and selective functionalization of the indazole ring.

Explore the application of indazoles in new areas of materials science and chemical biology.

Utilize computational and theoretical studies to better understand the structure-activity relationships of indazole derivatives and to design new molecules with desired properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.